3-Amino-1,2-propanediol

Catalog No.
S598421
CAS No.
616-30-8
M.F
C3H9NO2
M. Wt
91.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-1,2-propanediol

CAS Number

616-30-8

Product Name

3-Amino-1,2-propanediol

IUPAC Name

3-aminopropane-1,2-diol

Molecular Formula

C3H9NO2

Molecular Weight

91.11 g/mol

InChI

InChI=1S/C3H9NO2/c4-1-3(6)2-5/h3,5-6H,1-2,4H2

InChI Key

KQIGMPWTAHJUMN-UHFFFAOYSA-N

SMILES

C(C(CO)O)N

Synonyms

(RS)-3-Amino-1,2-propanediol; (±)-3-Amino-1,2-dihydroxypropane; (±)-3-Amino-1,2-propanediol; 1,2-Dihydroxy-3-aminopropane; 1-Amino-2,3-dihydroxypropane; 1-Amino-2,3-propanediol; 1-Aminoglycerol; 2,3-Dihydroxypropan-1-amine; 2,3-Dihydroxypropanamine;

Canonical SMILES

C(C(CO)O)N
  • Reduction of serine: This approach involves the reduction of the amino acid serine using a reducing agent like sodium borohydride [].
  • Asymmetric synthesis: This method utilizes chiral catalysts to produce enantiomerically pure forms of 3-amino-1,2-propanediol, which are crucial for studying their specific biological activities [].

Researchers often characterize the synthesized 3-amino-1,2-propanediol using techniques such as:

  • Nuclear magnetic resonance spectroscopy (NMR): This technique provides detailed information about the molecular structure of the compound, including the number and type of atoms present and their arrangement [].
  • Mass spectrometry: This method helps determine the molecular weight of the compound and identify potential impurities [].

Biological Activity

Studies have explored the potential biological activities of 3-amino-1,2-propanediol, including:

  • Cardiovascular effects: Some research suggests that 3-amino-1,2-propanediol derivatives may influence heart rate and blood pressure, but further investigation is needed to understand the mechanisms and potential therapeutic applications [].
  • Enzyme inhibition: Studies have explored the potential of 3-amino-1,2-propanediol derivatives to inhibit enzymes involved in fat metabolism and other biological processes.

Other Applications

Beyond its potential biological activities, 3-amino-1,2-propanediol has also been explored in other research areas, such as:

  • Gene delivery: Studies have investigated the use of 3-amino-1,2-propanediol derivatives in the development of degradable polymers for gene delivery applications.

3-Amino-1,2-propanediol, also known as isoserinol, is an organic compound with the molecular formula C₃H₉NO₂ and a molecular weight of 91.11 g/mol. This compound appears as a viscous, transparent liquid that can range from colorless to pale yellow. Its melting point is approximately 55-57 °C, and it has a boiling point of 264-265 °C. The density at 25 °C is about 1.175 g/mL, and it is highly soluble in water .

3-Amino-1,2-propanediol serves as an important intermediate in the synthesis of various pharmaceuticals and chemicals, including iohexol and iodiferol, which are nonionic contrast agents used in medical imaging .

Additional Considerations

  • Limited research data: While APD has potential applications, its specific role in scientific research is not extensively documented. Further research is needed to explore its potential benefits and limitations.
  • Commercially available: APD is commercially available from chemical suppliers [, ].
Typical of amino alcohols. It can undergo:

  • Formation of Amides: Reacting with carboxylic acids to form amides and amide esters.
  • Oxidation: Converting to amino acids via oxidation processes.
  • Cyclization: Forming heterocyclic compounds such as oxazoline through dehydration reactions .

Moreover, it can be used as a catalyst or reactant in various organic synthesis processes due to its dual alcohol and amine functionalities.

Recent studies have explored the biological activity of 3-amino-1,2-propanediol. It has been investigated for its potential antiviral properties, particularly against adenoviruses. Research indicates that derivatives of this compound may exhibit anti-adenoviral activity, suggesting its utility in drug development for viral infections .

Furthermore, its role as an emulsifier highlights its importance in biological systems and formulations .

Several methods exist for synthesizing 3-amino-1,2-propanediol:

  • From Glycerin Chlorohydrin:
    • Glycerin chlorohydrin is reacted with ammonia water (25%-27% concentration) in the presence of catalysts like cupric oxide and stannic oxide at temperatures between 30 °C and 50 °C. This method allows for high yields and product purity .
  • Using Epichlorohydrin:
    • A method involving epichlorohydrin and ammonia water utilizes a two-component catalyst system to enhance reaction selectivity and reduce side effects. This process includes hydrolysis followed by ammoniation under controlled temperature conditions .
  • Continuous Flow Synthesis:
    • A continuous flow method has been developed where reagents are injected at specific flow rates into a reactor system, allowing for efficient aminolysis reactions under controlled temperatures .

3-Amino-1,2-propanediol has several applications across different fields:

  • Pharmaceuticals: It is crucial in synthesizing contrast agents like iohexol.
  • Pesticides: Acts as an intermediate in the production of various pesticides.
  • Emulsifiers: Used in formulations requiring emulsifying agents.
  • Corrosion Inhibition: Employed in water treatment processes to maintain alkalinity and prevent solid formation .

Studies have indicated that 3-amino-1,2-propanediol can interact with various metal ions, enhancing its potential use in recovery processes from multi-ionic aqueous systems. For instance, its resin forms have shown excellent adsorption properties for gold ions (Au(III)), indicating possible applications in metal recovery technologies .

Several compounds share structural similarities with 3-amino-1,2-propanediol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Aminopropane-2,3-diolC₃H₉NO₂Similar structure; used in biochemical applications.
1-Amino-2,3-dihydroxypropaneC₃H₉NO₂Exhibits different reactivity patterns; less viscous.
2,3-DihydroxypropylamineC₃H₉NO₂Potentially different biological activities.
AminopropanediolC₃H₉NO₂Commonly used as an intermediate; versatile uses.

The uniqueness of 3-amino-1,2-propanediol lies in its specific applications in pharmaceuticals and its dual functionality as both an alcohol and an amine, which broadens its utility compared to similar compounds .

Physical Description

Liquid

XLogP3

-2

GHS Hazard Statements

Aggregated GHS information provided by 76 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (85.53%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (14.47%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (14.47%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

616-30-8

Wikipedia

3-aminopropane-1,2-diol

General Manufacturing Information

Pharmaceutical and medicine manufacturing
1,2-Propanediol, 3-amino-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types